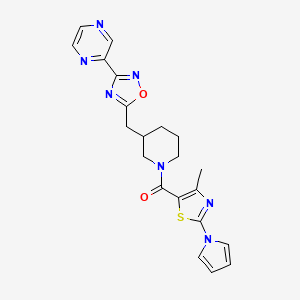

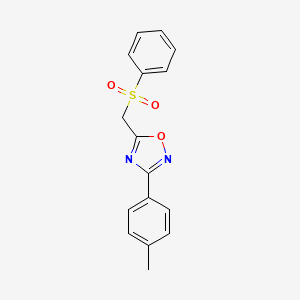

cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II)”, also known as N3 Dye, is one of the earliest benchmarked ruthenium complex dyes developed for high-efficiency dye-sensitized solar cells (DSSC) . It is a ruthenium polypyridyl based complex that can be used as a sensitizer .

Physical And Chemical Properties Analysis

This compound is a highly stable polymer in which the photocurrent decreases with an increase in the concentration of N3 dye . It has a melting point of over 300°C . The compound has a molecular weight of 705.64 .Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells (DSCs)

N3 dye: is widely recognized for its role in Dye-Sensitized Solar Cells (DSCs) . It serves as a sensitizer, which is a critical component that captures sunlight and converts it into electrical energy. The N3 dye is favored due to its ability to absorb a broad range of the solar spectrum and its compatibility with the TiO2 electrode. DSCs with N3 dye have exhibited efficiencies above 11% , making them a competitive alternative to conventional solar cells .

Photovoltaic Efficiency Enhancement

The efficiency of solar cells can be significantly improved by optimizing the concentration of N3 dye. Research indicates that surface passivation techniques, such as the use of TiCl4, can enhance charge transfer kinetics when used in conjunction with N3 dye. This results in a higher power conversion efficiency (PCE), with some studies reporting a PCE increase of about 30% compared to untreated cells .

Synthesis Methods

The synthesis of N3 dye can be achieved through various methods, including Grätzel’s protocol and one-pot reactions. These methods aim to produce the dye in a cost-effective manner while maintaining high performance for application in DSCs .

Mecanismo De Acción

Target of Action

The primary target of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) is the photosensitive material in dye-sensitized solar cells (DSCs) . This compound, also known as N3 dye, is a ruthenium polypyridyl based complex .

Mode of Action

cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) interacts with its target by absorbing sunlight and transferring the energy to the semiconductor material in the DSCs . This energy transfer results in the generation of electricity .

Biochemical Pathways

The affected pathway is the energy conversion process in DSCs. cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) absorbs sunlight and initiates a series of electron transfers, resulting in the generation of electricity .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II), it would refer to how the compound is distributed within the DSC, how it interacts with light, and how it transfers energy. The compound’s effectiveness in converting light energy into electrical energy would be its bioavailability .

Result of Action

The molecular and cellular effects of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II)'s action are the generation of electricity in DSCs . This is achieved through the absorption of sunlight and the subsequent energy transfer to the semiconductor material .

Action Environment

Environmental factors such as the intensity and wavelength of sunlight can influence the action, efficacy, and stability of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) . For example, under low light conditions, the energy conversion efficiency may decrease .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) ruthenium(II) involves the reaction of 2,2'-bipyridyl-4,4'-dicarboxylic acid with 2,2'-bipyridyl-4,4'-dinonyl and ruthenium(II) chloride to form the desired complex. The isothiocyanate ligands are then added to the complex to form the final product.", "Starting Materials": [ "2,2'-bipyridyl-4,4'-dicarboxylic acid", "2,2'-bipyridyl-4,4'-dinonyl", "ruthenium(II) chloride", "isothiocyanate ligands" ], "Reaction": [ "Step 1: Dissolve 2,2'-bipyridyl-4,4'-dicarboxylic acid and 2,2'-bipyridyl-4,4'-dinonyl in a suitable solvent such as ethanol or methanol.", "Step 2: Add ruthenium(II) chloride to the solution and stir for several hours at room temperature to allow the complex to form.", "Step 3: Add the isothiocyanate ligands to the solution and stir for several more hours to allow the final product to form.", "Step 4: Isolate the product by filtration or other suitable means and purify as necessary." ] } | |

Número CAS |

502693-09-6 |

Fórmula molecular |

C45H61N6O4RuS2 |

Peso molecular |

915.21 |

InChI |

InChI=1S/C28H44N2.C12H8N2O4.2CNS.3CH3.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;3*1H3;/q;;5*-1;+5 |

Clave InChI |

ZPYIYPQMNGSDRZ-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)

![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)

![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)